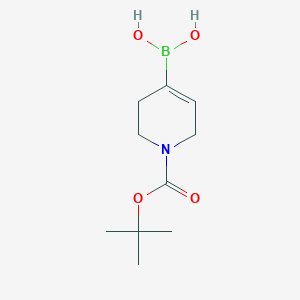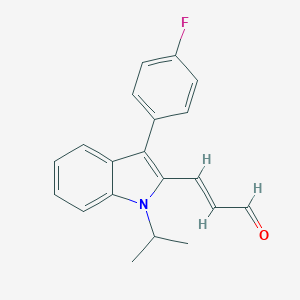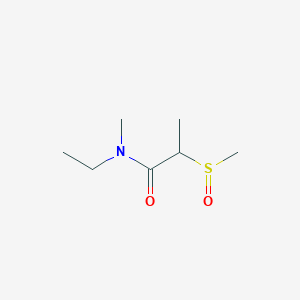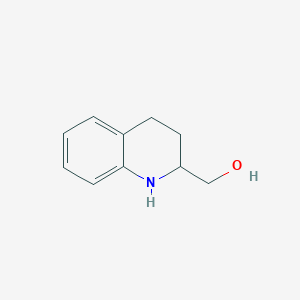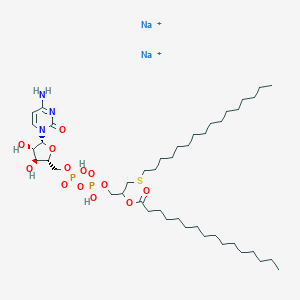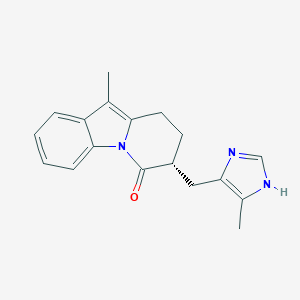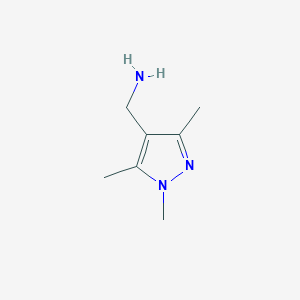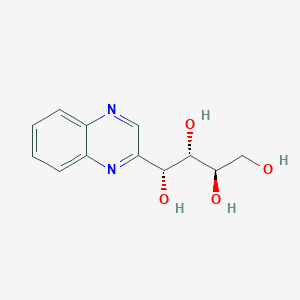![molecular formula C14H15NO4S B150814 N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide CAS No. 721448-65-3](/img/structure/B150814.png)
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide, commonly known as MDPB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology.
Mécanisme D'action
The mechanism of action of MDPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that MDPB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in immune response and inflammation.
Effets Biochimiques Et Physiologiques
MDPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MDPB has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its relatively low potency compared to other compounds with similar activity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on MDPB, including investigating its potential as a therapeutic agent for various medical conditions, as well as further studies to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of MDPB and related compounds may lead to the development of more potent and effective drugs.
Méthodes De Synthèse
MDPB can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloro-4-nitrophenylsulfonamide, followed by reduction with sodium dithionite and coupling with 4-chlorobenzyl chloride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
MDPB has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, MDPB has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuronal damage.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15-20(2,16)17/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQIIYPGYSBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



